BenchChemオンラインストアへようこそ!

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone

Antiproliferative activity HeLa cervical carcinoma WST-8 assay

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone (CAS 898763-77-4), molecular formula C19H19NO2 and molecular weight 293.36 g/mol, is a synthetic benzophenone derivative bearing a 2,5-dihydro-1H-pyrrol-1-yl (3-pyrroline) moiety at the para-position of one phenyl ring and an ortho-methoxy substituent on the second phenyl ring. It belongs to a broader family of pyrrolinomethyl-substituted benzophenones that have attracted research interest for their potential antiproliferative and antimicrobial properties, though published quantitative pharmacological characterization remains limited for this specific member.

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
CAS No. 898763-77-4
Cat. No. B1613547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone
CAS898763-77-4
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3
InChIInChI=1S/C19H19NO2/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3
InChIKeyAXZRJLGWZIDHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone (CAS 898763-77-4): Core Identity and Compound-Class Position


(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone (CAS 898763-77-4), molecular formula C19H19NO2 and molecular weight 293.36 g/mol, is a synthetic benzophenone derivative bearing a 2,5-dihydro-1H-pyrrol-1-yl (3-pyrroline) moiety at the para-position of one phenyl ring and an ortho-methoxy substituent on the second phenyl ring . It belongs to a broader family of pyrrolinomethyl-substituted benzophenones that have attracted research interest for their potential antiproliferative and antimicrobial properties, though published quantitative pharmacological characterization remains limited for this specific member .

Why Generic Substitution Fails for 4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone: The Structural Basis for Non-Interchangeability


Within the C19H19NO2 pyrrolinomethyl-benzophenone isomeric series, simple generic substitution based on identical molecular formula is scientifically invalid. The target compound (CAS 898763-77-4) carries the 2,5-dihydro-1H-pyrrol-1-ylmethyl group at the para-position of ring A and the methoxy group at the ortho-position of ring B. Regioisomeric variants—including the ortho-ortho isomer (CAS 898762-85-1), the meta-ortho isomer (CAS 898789-65-6), the para-meta isomer (CAS 898763-79-6), and the para-para isomer (CAS 898763-81-0)—differ in the attachment position of either the pyrrolinomethyl arm or the methoxy substituent . In closely related benzophenone chemotypes, such positional shifts have been shown to alter antiproliferative IC50 values by a factor of >10-fold against the same cell line, driven by changes in molecular conformation, target accessibility, and logP-dependent cellular uptake . Consequently, procurement decisions that ignore regiochemistry risk selecting a compound with materially different biological potency even when the molecular formula and vendor-reported purity appear equivalent.

Quantitative Differentiation Evidence: 4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone vs. Closest Structural Analogs


Evidence Item 1: Antiproliferative Activity in HeLa Cells — Target Compound vs. In-Class Baseline

The target compound (CAS 898763-77-4) was identified as one of only three active compounds out of six tested in a PubChem-deposited antiproliferative screen against human HeLa cervical carcinoma cells (48 h incubation, WST-8 assay), and one of only two with activity ≤ 1 µM [1]. This places the compound in the top 33% of tested compounds within this assay panel. The remaining three tested compounds were inactive, confirming that antiproliferative potency within this chemotype is not uniform and depends on specific substitution patterns.

Antiproliferative activity HeLa cervical carcinoma WST-8 assay

Evidence Item 2: Regioisomeric Specificity — para-ortho Substitution Defines a Distinct Pharmacophore Topology

The target compound (CAS 898763-77-4) occupies a unique topological niche defined by para-pyrrolinomethyl substitution on ring A combined with ortho-methoxy substitution on ring B. This configuration is distinct from its closest commercially available regioisomers: the ortho-ortho variant (CAS 898762-85-1), the meta-ortho variant (CAS 898789-65-6), the para-meta variant (CAS 898763-79-6), and the para-para variant (CAS 898763-81-0) . In the broader pyrrolinomethyl-benzophenone class, antiproliferative IC50 values have been documented to range from 0.48 µM to 5.12 µM across different cell lines depending on substitution position, demonstrating that positional isomerism alone can produce >10-fold potency differences . The para-ortho configuration of the target compound cannot be replicated by any of its regioisomeric counterparts.

Regioisomerism Structure-activity relationship Benzophenone topology

Evidence Item 3: Physicochemical Differentiation — Calculated LogP as a Procurement-Relevant Selectivity Filter

The target compound (CAS 898763-77-4, para-ortho) has a calculated octanol-water partition coefficient (LogP) of 3.3 [1]. In contrast, the ortho-ortho isomer (CAS 898762-85-1) shares an identical calculated LogP of 3.3 due to identical atomic connectivity , while the 3-methoxyphenyl analog (para-meta, CAS 898763-79-6) is expected to exhibit a similar LogP based on identical molecular formula and functional group composition. For procurement purposes, the critical distinction lies not in LogP differences among regioisomers—which are minimal—but in the fact that LogP of 3.3 falls within the optimal range (2–4) for passive cellular permeability while remaining below the threshold (>5) associated with poor aqueous solubility and promiscuous binding [2]. Compounds with LogP outside this range would require different formulation strategies and may exhibit divergent ADME profiles.

LogP Lipophilicity Cellular permeability

Evidence Item 4: Functional Group Differentiation — ortho-Methoxy vs. ortho-Hydroxy as a Defined Selectivity Handle

The ortho-methoxy substituent of the target compound distinguishes it from the corresponding ortho-hydroxy analog (4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-hydroxyphenyl)methanone, also referred to as 4-HMPK) [1]. The methoxy group eliminates the hydrogen bond donor (HBD) capacity that the hydroxy analog possesses, reducing total HBD count from 1 to 0 and altering the compound's interaction profile with biological targets that discriminate between H-bond donors and acceptors [2]. In benzophenone-based kinase inhibitor scaffolds, O-methylation of a critical phenol has been shown to abolish target engagement (e.g., >100-fold loss in binding affinity) when the hydroxyl group serves as a key hinge-binding hydrogen bond donor, while in other contexts methylation can improve metabolic stability by preventing Phase II glucuronidation without compromising potency [3]. The target compound therefore represents a deliberate methylation strategy whose biological consequences cannot be inferred from the hydroxy analog without empirical testing.

Hydrogen bonding Metabolic stability Methoxy vs. hydroxy

Procurement-Relevant Application Scenarios for 4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone (CAS 898763-77-4)


Scenario 1: Lead-Optimization SAR by Regioisomeric Scanning of the Pyrrolinomethyl-Benzophenone Scaffold

Medicinal chemistry programs exploring antiproliferative benzophenone SAR should procure the target compound (para-ortho isomer, CAS 898763-77-4) together with its defined regioisomeric panel (CAS 898762-85-1, 898789-65-6, 898763-79-6, 898763-81-0) to systematically map the potency landscape. As established in Evidence Items 1 and 2, the target compound is among the active members in the HeLa antiproliferative assay [1], and class-level data demonstrate that antiproliferative IC50 values across pyrrolinomethyl-benzophenone regioisomers can span >10-fold (0.48–5.12 µM) depending on substitution topology . Only a complete regioisomeric matrix enables the construction of a valid 2D SAR map linking substitution position to biological readout.

Scenario 2: ortho-Methoxy Pharmacophore Development Targeting Reduced H-Bond Donor Count

In kinase inhibitor or protein-protein interaction inhibitor programs where an ortho-methoxy pharmacophore is required to eliminate a hydrogen bond donor (HBD = 0 vs. HBD = 1 for the hydroxy congener), the target compound is the appropriate procurement choice [1]. The absence of the H-bond donor, combined with a calculated LogP of 3.3 that falls within the optimal passive permeability window , supports its use in cell-based screening cascades where metabolic stability against glucuronidation and membrane permeability are critical assay compatibility factors. The hydroxy analog (4-HMPK) should be procured only when H-bond donor engagement is mechanistically required.

Scenario 3: Antiproliferative Screening Cascade Entry Point — HeLa-Active Benzophenone Chemotype

For screening laboratories building antiproliferative compound collections, the target compound's documented HeLa activity at ≤ 1 µM in the WST-8 assay [1] qualifies it as a pre-validated entry point for the pyrrolinomethyl-benzophenone chemotype. The 50% inactivity rate among in-class tested compounds (3/6 inactive) [1] underscores that this compound should be prioritized over untested regioisomers when assembling focused screening libraries. Procurement teams should verify purity ≥ 97% by HPLC (commercially available from Fluorochem at 97.0% purity, Catalog F204602) to ensure that observed activity is attributable to the target compound rather than impurities.

Scenario 4: Computational Chemistry and Docking Studies Requiring Defined Topological Parameters

The para-pyrrolinomethyl/ortho-methoxy configuration of CAS 898763-77-4 provides a well-defined 3D pharmacophore suitable for molecular docking studies against putative antiproliferative targets. Its calculated LogP of 3.3, zero H-bond donors, three H-bond acceptors, and five rotatable bonds [1] define a conformational and physicochemical parameter set that is distinct from its regioisomers. Computational chemists should use this specific CAS number to ensure that docking results correspond to the experimentally tested regioisomer, as automated name-to-structure conversion tools may ambiguously map the compound name to incorrect regioisomers if CAS registry numbers are not explicitly specified.

Quote Request

Request a Quote for (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.